molecular formula C28H27NO5S B281535 N-[(4-ethoxyphenyl)sulfonyl]-4-methyl-N-6,7,8,9-tetrahydrodibenzo[b,d]furan-2-ylbenzamide

N-[(4-ethoxyphenyl)sulfonyl]-4-methyl-N-6,7,8,9-tetrahydrodibenzo[b,d]furan-2-ylbenzamide

Cat. No. B281535
M. Wt: 489.6 g/mol
InChI Key: WZOCCRTZAWVFDL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-[(4-ethoxyphenyl)sulfonyl]-4-methyl-N-6,7,8,9-tetrahydrodibenzo[b,d]furan-2-ylbenzamide, also known as TDBFB, is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications in medicine. TDBFB is a member of the dibenzofuran family and has a unique molecular structure, which makes it an interesting compound to study.

Mechanism of Action

N-[(4-ethoxyphenyl)sulfonyl]-4-methyl-N-6,7,8,9-tetrahydrodibenzo[b,d]furan-2-ylbenzamide exerts its anti-inflammatory and anti-cancer effects by inhibiting the activity of certain enzymes, including cyclooxygenase-2 (COX-2) and phosphodiesterase-4 (PDE-4). COX-2 is an enzyme that is involved in the production of prostaglandins, which are mediators of inflammation. PDE-4 is an enzyme that is involved in the breakdown of cyclic AMP, a signaling molecule that regulates inflammation. By inhibiting the activity of these enzymes, N-[(4-ethoxyphenyl)sulfonyl]-4-methyl-N-6,7,8,9-tetrahydrodibenzo[b,d]furan-2-ylbenzamide reduces inflammation and inhibits the growth of cancer cells.
Biochemical and Physiological Effects:
N-[(4-ethoxyphenyl)sulfonyl]-4-methyl-N-6,7,8,9-tetrahydrodibenzo[b,d]furan-2-ylbenzamide has been shown to have several biochemical and physiological effects. It has been shown to reduce the production of inflammatory cytokines, such as interleukin-6 (IL-6) and tumor necrosis factor-alpha (TNF-alpha), and to increase the production of anti-inflammatory cytokines, such as interleukin-10 (IL-10). N-[(4-ethoxyphenyl)sulfonyl]-4-methyl-N-6,7,8,9-tetrahydrodibenzo[b,d]furan-2-ylbenzamide has also been shown to inhibit the proliferation of immune cells, such as T cells and B cells, and to reduce the production of reactive oxygen species (ROS), which are involved in inflammation.

Advantages and Limitations for Lab Experiments

One advantage of N-[(4-ethoxyphenyl)sulfonyl]-4-methyl-N-6,7,8,9-tetrahydrodibenzo[b,d]furan-2-ylbenzamide is that it has been shown to be effective in reducing inflammation and inhibiting the growth of cancer cells in vitro. This makes it a promising compound for further study and potential clinical applications. However, one limitation of N-[(4-ethoxyphenyl)sulfonyl]-4-methyl-N-6,7,8,9-tetrahydrodibenzo[b,d]furan-2-ylbenzamide is that it has not been extensively studied in vivo, and its safety and efficacy in humans have not been established.

Future Directions

There are several future directions for research on N-[(4-ethoxyphenyl)sulfonyl]-4-methyl-N-6,7,8,9-tetrahydrodibenzo[b,d]furan-2-ylbenzamide. One area of interest is the development of N-[(4-ethoxyphenyl)sulfonyl]-4-methyl-N-6,7,8,9-tetrahydrodibenzo[b,d]furan-2-ylbenzamide-based drugs for the treatment of inflammatory diseases and cancer. Another area of interest is the study of the pharmacokinetics and pharmacodynamics of N-[(4-ethoxyphenyl)sulfonyl]-4-methyl-N-6,7,8,9-tetrahydrodibenzo[b,d]furan-2-ylbenzamide in vivo, to determine its safety and efficacy in humans. Additionally, the development of novel synthesis methods for N-[(4-ethoxyphenyl)sulfonyl]-4-methyl-N-6,7,8,9-tetrahydrodibenzo[b,d]furan-2-ylbenzamide and its analogs could lead to the discovery of new compounds with improved properties.

Synthesis Methods

The synthesis of N-[(4-ethoxyphenyl)sulfonyl]-4-methyl-N-6,7,8,9-tetrahydrodibenzo[b,d]furan-2-ylbenzamide involves several steps, including the reaction of 4-ethoxybenzenesulfonyl chloride with 4-methylphenyl magnesium bromide to form 4-ethoxyphenylsulfonyl-4-methylbenzene. This intermediate is then reacted with 2,3-dihydrobenzofuran to produce N-[(4-ethoxyphenyl)sulfonyl]-4-methyl-N-6,7,8,9-tetrahydrodibenzo[b,d]furan-2-ylbenzamide. The synthesis of N-[(4-ethoxyphenyl)sulfonyl]-4-methyl-N-6,7,8,9-tetrahydrodibenzo[b,d]furan-2-ylbenzamide has been optimized to improve yield and purity, and several modifications have been made to the original method.

Scientific Research Applications

N-[(4-ethoxyphenyl)sulfonyl]-4-methyl-N-6,7,8,9-tetrahydrodibenzo[b,d]furan-2-ylbenzamide has been studied extensively for its potential applications in medicine. It has been shown to have anti-inflammatory properties and has been investigated as a potential treatment for various inflammatory diseases, including rheumatoid arthritis and multiple sclerosis. N-[(4-ethoxyphenyl)sulfonyl]-4-methyl-N-6,7,8,9-tetrahydrodibenzo[b,d]furan-2-ylbenzamide has also been studied as a potential treatment for cancer, as it has been shown to inhibit the growth of cancer cells in vitro.

properties

Molecular Formula

C28H27NO5S

Molecular Weight

489.6 g/mol

IUPAC Name

N-(4-ethoxyphenyl)sulfonyl-4-methyl-N-(6,7,8,9-tetrahydrodibenzofuran-2-yl)benzamide

InChI

InChI=1S/C28H27NO5S/c1-3-33-22-13-15-23(16-14-22)35(31,32)29(28(30)20-10-8-19(2)9-11-20)21-12-17-27-25(18-21)24-6-4-5-7-26(24)34-27/h8-18H,3-7H2,1-2H3

InChI Key

WZOCCRTZAWVFDL-UHFFFAOYSA-N

SMILES

CCOC1=CC=C(C=C1)S(=O)(=O)N(C2=CC3=C(C=C2)OC4=C3CCCC4)C(=O)C5=CC=C(C=C5)C

Canonical SMILES

CCOC1=CC=C(C=C1)S(=O)(=O)N(C2=CC3=C(C=C2)OC4=C3CCCC4)C(=O)C5=CC=C(C=C5)C

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.